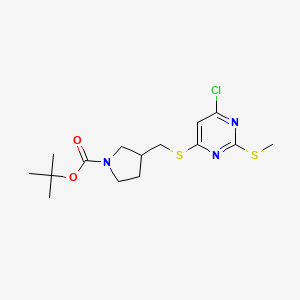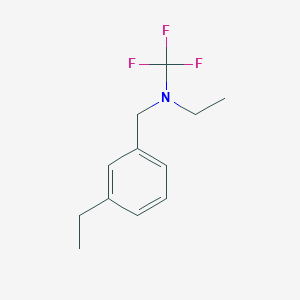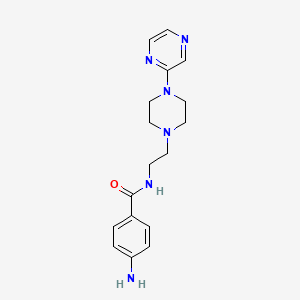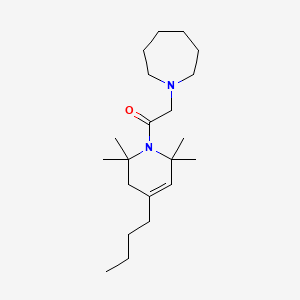
Benzenamine, 4-chloro-N-(4-pyridinylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- is an organic compound with the molecular formula C12H9ClN2 It is a derivative of benzenamine (aniline) where the amino group is substituted with a 4-chloro and a 4-pyridinylmethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- typically involves the condensation reaction between 4-chlorobenzenamine and 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in compounds with different properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- depends on its interaction with molecular targets. It can act as an inhibitor or activator of specific enzymes or receptors. The imine group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine and pyridine groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 4-chloro-N-(2-pyridinylmethylene)
- Benzenamine, 3-chloro-N-(4-pyridinylmethylene)
- Benzenamine, 2-chloro-N-(4-pyridinylmethylene)
Uniqueness
Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- is unique due to the specific positioning of the chloro and pyridinylmethylene groups, which influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
55643-84-0 |
|---|---|
Formule moléculaire |
C12H9ClN2 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C12H9ClN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-9H |
Clé InChI |
BIBVSZULZHYLJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=CC2=CC=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate](/img/structure/B13950938.png)





![2-(2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13950960.png)
![3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950964.png)





